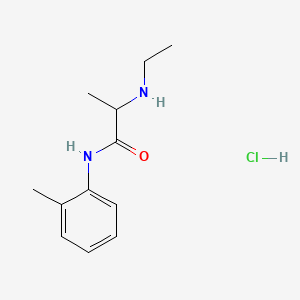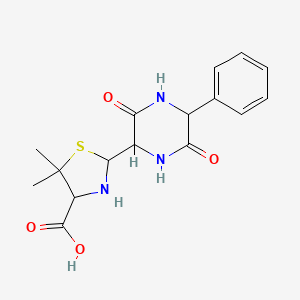
2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C16H19N3O4S and its molecular weight is 349.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Studies have shown that thiazolidinone derivatives exhibit promising anticancer properties. For instance, the synthesis of certain thiazolidinone and benzothiazole conjugates has demonstrated significant in vitro anticancer activity against human cervical cancer cell lines, highlighting their potential as therapeutic agents in cancer treatment (Prabhu et al., 2015).
Antimicrobial Activity
Thiazolidinones have also been explored for their antimicrobial efficacy. Research involving fluoroquinolone-based 4-thiazolidinones and their derivatives showcases substantial antimicrobial properties, including antibacterial and antifungal activities, which could lead to the development of new antimicrobial agents (Patel & Patel, 2010).
Anti-Inflammatory and Analgesic Activity
Further studies indicate that thiazolidinone compounds can be synthesized for potential use as anti-inflammatory and analgesic agents. This application is particularly relevant for developing new drugs to manage pain and inflammation with minimized side effects (Nikalje et al., 2015).
Antituberculosis Agents
The synthesis of thiazolidinone derivatives has been evaluated for their tuberculostatic activity, presenting a promising avenue for tuberculosis treatment. The structural modification of these compounds can lead to the development of effective antituberculosis drugs (Foks et al., 2004).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid' involves the reaction of 2-amino-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid with 3,6-dioxo-5-phenylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography to obtain the desired compound.", "Starting Materials": [ "2-amino-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid", "3,6-dioxo-5-phenylpiperazine", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "Suitable solvent such as dichloromethane or dimethylformamide (DMF)" ], "Reaction": [ "Step 1: Dissolve 2-amino-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid and 3,6-dioxo-5-phenylpiperazine in a suitable solvent such as dichloromethane or dimethylformamide (DMF).", "Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to the reaction mixture as coupling agent and catalyst, respectively.", "Step 3: Stir the reaction mixture under reflux conditions for several hours until the reaction is complete.", "Step 4: Allow the reaction mixture to cool to room temperature and filter off the precipitated dicyclohexylurea byproduct.", "Step 5: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 6: Purify the crude product by column chromatography using a suitable solvent system to obtain the desired compound." ] } | |
| 49841-96-5 | |
Molekularformel |
C16H19N3O4S |
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
(4S)-2-(3,6-dioxo-5-phenylpiperazin-2-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C16H19N3O4S/c1-16(2)11(15(22)23)19-14(24-16)10-13(21)17-9(12(20)18-10)8-6-4-3-5-7-8/h3-7,9-11,14,19H,1-2H3,(H,17,21)(H,18,20)(H,22,23)/t9?,10?,11-,14?/m0/s1 |
InChI-Schlüssel |
SYAJCNSGBADDGZ-DGVZPSOQSA-N |
Isomerische SMILES |
CC1([C@@H](NC(S1)C2C(=O)NC(C(=O)N2)C3=CC=CC=C3)C(=O)O)C |
SMILES |
CC1(C(NC(S1)C2C(=O)NC(C(=O)N2)C3=CC=CC=C3)C(=O)O)C |
Kanonische SMILES |
CC1(C(NC(S1)C2C(=O)NC(C(=O)N2)C3=CC=CC=C3)C(=O)O)C |
Synonyme |
2-(3,6-Dioxo-5-phenyl-2-piperazinyl)-5,5-dimethyl-4-thiazolidinecarboxylic Acid; NSC 362657; Ampicillin EP Impurity C; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


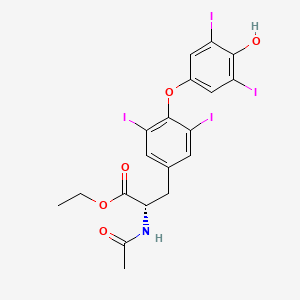

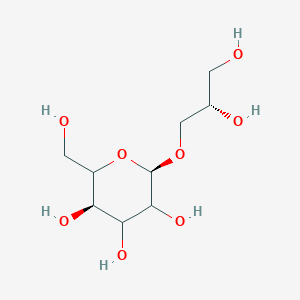
![(E,E)-5-[4-(Diethylamino)phenyl]penta-2,4-dienal](/img/structure/B1146931.png)



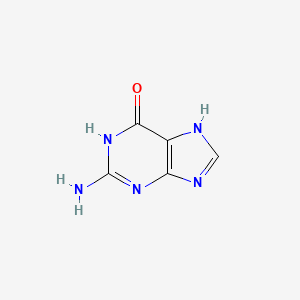
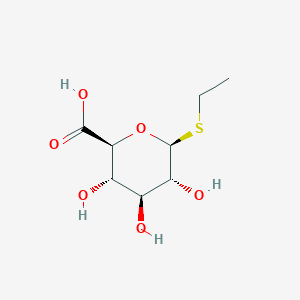
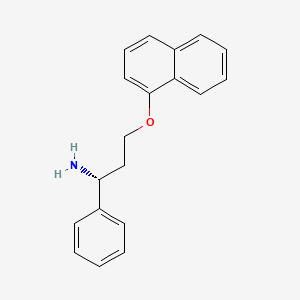
![(5'R,8'S,11'R,13'S,14'S)-11'-[4-(dimethylamino)phenyl]-5'-hydroxy-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-17'-one](/img/structure/B1146944.png)
